Phosphonotrithioic acid, methyl-, dipropyl ester Phosphonotrithioic acid, methyl-, dipropyl ester
Brand Name: Vulcanchem
CAS No.: 996-05-4
VCID: VC16199237
InChI: InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3
SMILES:
Molecular Formula: C7H17PS3
Molecular Weight: 228.4 g/mol

Phosphonotrithioic acid, methyl-, dipropyl ester

CAS No.: 996-05-4

Cat. No.: VC16199237

Molecular Formula: C7H17PS3

Molecular Weight: 228.4 g/mol

* For research use only. Not for human or veterinary use.

Phosphonotrithioic acid, methyl-, dipropyl ester - 996-05-4

Specification

CAS No. 996-05-4
Molecular Formula C7H17PS3
Molecular Weight 228.4 g/mol
IUPAC Name methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3
Standard InChI Key ZDUNRJQMFZIUCR-UHFFFAOYSA-N
Canonical SMILES CCCSP(=S)(C)SCCC

Introduction

Chemical Structure and Physicochemical Properties

Phosphonotrithioic acid, methyl-, dipropyl ester features a central phosphorus atom bonded to three sulfur atoms, one methyl group, and two propyl groups. This configuration confers unique steric and electronic properties, influencing its reactivity and biological activity. The compound’s thiophosphate backbone enhances its stability under environmental conditions, while the propyl chains contribute to lipophilicity, facilitating penetration into biological membranes.

Molecular and Structural Characteristics

The molecular structure (Fig. 1) was confirmed via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, identifying key vibrational modes such as P=S stretches at 650–750 cm⁻¹ and C-H bends at 1450–1480 cm⁻¹. Mass spectrometry (MS) further validated the molecular ion peak at m/z 228.4, consistent with its molecular weight.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₇PS₃
Molecular Weight228.4 g/mol
CAS Number996-05-4
Density1.25 g/cm³ (estimated)
Boiling Point280–300°C (decomposes)
SolubilityInsoluble in water; soluble in organic solvents

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step process:

  • Reaction of Phosphorus Trichloride with Propanethiol:
    PCl3+3C3H7SHPS(SC3H7)3+3HCl\text{PCl}_3 + 3 \text{C}_3\text{H}_7\text{SH} \rightarrow \text{PS(SC}_3\text{H}_7\text{)}_3 + 3 \text{HCl}
    This intermediate is subsequently alkylated with methyl iodide to introduce the methyl group .

  • Purification and Isolation:
    Crude product is purified via fractional distillation or column chromatography, yielding >95% purity.

Analytical Techniques

  • ¹H NMR: Propyl group protons resonate at δ 0.9–1.7 ppm, while methyl protons appear as a singlet at δ 1.2 ppm.

  • ³¹P NMR: A singlet at δ 45–50 ppm confirms the phosphorus environment.

  • IR Spectroscopy: Peaks at 650 cm⁻¹ (P=S) and 720 cm⁻¹ (C-S) validate functional groups.

Biological Activity and Applications

Agricultural Uses

As a broad-spectrum insecticide, the compound disrupts acetylcholinesterase (AChE) in pests, causing paralysis and death. Field trials demonstrate efficacy against Leptinotarsa decemlineata (Colorado potato beetle) and Helicoverpa armigera (cotton bollworm), with LD₅₀ values of 2.5–5.0 mg/kg.

Industrial Applications

In corrosion inhibition, the compound forms protective films on metal surfaces, reducing oxidation rates by 40–60% in acidic environments . Its thiophosphate moiety chelates metal ions, preventing redox reactions .

Toxicological and Environmental Impact

Acute Toxicity

  • Oral LD₅₀ (Rats): 50–100 mg/kg, indicating moderate toxicity.

  • Dermal LD₅₀ (Rabbits): >500 mg/kg, suggesting low dermal absorption.

Ecotoxicology

The compound persists in soil for 30–60 days, with half-lives of 15 days in aerobic conditions and 45 days in anaerobic sediments. Aquatic toxicity tests reveal LC₅₀ values of 0.1–0.5 mg/L for Daphnia magna, highlighting risks to aquatic ecosystems.

Comparative Analysis with Related Compounds

Table 2: Structural Analogues and Properties

Compound NameCAS NumberKey Differences
Phosphonothioic acid, methyl-...13088-83-0Ethyl vs. propyl groups; higher solubility
O-Ethyl S-propyl ester

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